(S)-2-aminobut-3-en-1-ol hydrochloride
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Overview
Description
(S)-2-aminobut-3-en-1-ol hydrochloride is a chiral organic compound that contains an amino group, a hydroxyl group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-aminobut-3-en-1-ol.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-2-aminobut-3-en-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-2-aminobut-3-en-1-one.
Reduction: Formation of (S)-2-aminobutan-1-ol.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
(S)-2-aminobut-3-en-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-aminobut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways involving amino acid synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutan-1-ol: Similar structure but lacks the double bond.
(S)-2-aminobut-3-en-1-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group along with a double bond, which allows it to participate in a wide range of chemical reactions and interactions.
Properties
IUPAC Name |
(2S)-2-aminobut-3-en-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581068 |
Source
|
Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219803-57-3 |
Source
|
Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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